Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)

polypeptide hydrogel disulfide crosslinking biomaterials

Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) (CAS 144373-70-6), also known as N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester, is a homodimeric sulfur-containing α-amino acid derivative. It features two Boc (tert-butoxycarbonyl) protected amino groups, two methyl ester functionalities, and a central disulfide bond linking two L-homocysteine-derived backbones, with the molecular formula C20H36N2O8S2 and a molecular weight of 496.64 g/mol.

Molecular Formula C20H36N2O8S2
Molecular Weight 496.63
CAS No. 144373-70-6
Cat. No. B2770517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)
CAS144373-70-6
Molecular FormulaC20H36N2O8S2
Molecular Weight496.63
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1
InChIKeyIXVFCNHFBRIZNT-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) (CAS 144373-70-6) – Key Intermediate in Disulfide-Rich Peptide Synthesis


Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) (CAS 144373-70-6), also known as N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester, is a homodimeric sulfur-containing α-amino acid derivative. It features two Boc (tert-butoxycarbonyl) protected amino groups, two methyl ester functionalities, and a central disulfide bond linking two L-homocysteine-derived backbones, with the molecular formula C20H36N2O8S2 and a molecular weight of 496.64 g/mol . This compound serves as a protected, lipophilic precursor that liberates the free L-homocystine scaffold upon sequential deprotection, enabling its incorporation into biologically active peptide chains and small-molecule therapeutics [1].

Why Generic Cystine or Alternative N-Protected Homocystine Derivatives Cannot Substitute Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) (CAS 144373-70-6)


Simple interchange with L-cystine-based analogs collapses because the homocystine scaffold contains an additional methylene (–CH2–) per side chain, which fundamentally alters crosslinking geometry, hydrogel mechanical properties, and polypeptide redox sensitivity compared to cystine [1]. Likewise, substituting the Boc groups for TFA (trifluoroacetyl) or Fmoc (fluorenylmethoxycarbonyl) changes the deprotection orthogonality, solubility, and compatibility with standard Fmoc-SPPS workflows – the Boc protection on this compound is acid-labile and fully orthogonal to Fmoc chemistry, whereas TFA-protected analogs require different deprotection conditions that can compromise sensitive nucleoside modifications during antiviral conjugate synthesis [2].

Quantitative Differentiation Evidence for Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) (CAS 144373-70-6) Against Closest Comparators


L-Homocystine Scaffold Produces Mechanically Superior Crosslinked Polypeptide Hydrogels vs. L-Cystine

In a direct comparative study of di-α-amino acid crosslinkers for copolypeptide hydrogels, copolymers prepared from L-homocystine-derived di-NCA monomers formed significantly stronger hydrogels than those prepared from L-cystine-derived monomers at equivalent crosslinker density. The cystine-based hydrogels were described as 'significantly weaker' in direct rheological comparison, leading the authors to conclude that L-cystine may be a sub-optimal choice for copolypeptide network preparation [1]. This difference stems from the extra methylene spacer in the homocystine side chain, which provides greater conformational flexibility and more efficient crosslink formation.

polypeptide hydrogel disulfide crosslinking biomaterials

Distinct Standard Redox Potential of the Homocysteine-Homocystine Couple Quantitatively Differentiates It from the Cysteine-Cystine Couple

The species-specific, pH-independent standard redox potentials for the two-electron redox transitions of cysteine-cystine and homocysteine-homocystine were determined using microscopic redox equilibrium constants with glutathione. The homocysteine-homocystine couple exhibits a measurably different standard redox potential compared to the cysteine-cystine couple, driven by the altered thiolate basicity resulting from the extra methylene group. The study reported 30 distinct microscopic standard redox potential values across multiple biological thiol systems, with homocysteine/homocystine uniquely positioned among them [1]. This redox difference means that disulfide bonds formed from homocystine are thermodynamically distinct from those formed from cystine.

redox biology thiol-disulfide equilibrium oxidative stress

Boc-Protected Homocystine Dimethyl Ester Serves as the Patented Key Intermediate for Omapatrilat (BMS-186716) Synthesis – Directly Compared to Alternative N-Protecting Groups

US Patent 6,162,913 explicitly claims an improved process for synthesizing [4S-(4α,7α,10aβ)]-4-amino-octahydro-5-oxo-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid methyl ester (the lactam core of omapatrilat) via novel disulfide intermediates. The process uses N-protected-L-homocysteine disulfide where the protecting group (P1) can be tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or phthalimido. The patent establishes that coupling N-protected-L-homocysteine disulfide (structure formula I, representing this compound when P1 = Boc and R = methyl) with (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester yields the dimeric disulfide intermediate (formula II), which upon disulfide cleavage with dithiothreitol (DTT) and acid-catalyzed cyclization affords the target lactam with improved efficiency over prior methods that required separate S-protection/deprotection steps [1][2].

pharmaceutical intermediate vasopeptidase inhibitor process chemistry

Protected Homo-Homocystine Enables Facile Synthesis of Six-Atom Thioether Disulfide Bond Mimics with Enhanced Reducing-Condition Stability

Chen et al. (2020) demonstrated that a protected homo-homocystine segment (structurally analogous to the target compound, possessing the same homocystine disulfide core with two methylene spacers per side chain) serves as the key building block for constructing a six-atom thioether-bridged diaminodiacid. The resulting tachyplesin I analog containing this disulfide bond surrogate not only retained activity comparable to the natural antimicrobial peptide but exhibited increased stability under reducing conditions where native disulfide bonds are typically degraded [1]. By contrast, cystine-based (four-atom) disulfide mimetics lack the additional methylene spacer length required to achieve this specific six-atom bridge architecture, making homocystine derivatives uniquely suited for this design space.

peptide disulfide mimic solid-phase peptide synthesis antimicrobial peptides

Boc-Protected Homocystine Dimethyl Ester Provides Orthogonal Acid-Labile Deprotection Critical for Antiviral Nucleoside Conjugate Assembly

In the synthesis of S-adenosyl-L-homocysteine (AdoHcy) antiviral analogs, Balzarini et al. (1992) employed suitably protected L-homocystine derivatives as key intermediates for condensation with nucleoside precursors. The Boc protecting group strategy used in this compound (CAS 144373-70-6) offers acid-labile deprotection that is fully orthogonal to the nucleoside glycosidic bond, which is acid-sensitive. By contrast, the TFA-protected analog (N,N'-bis(trifluoroacetyl)-L-homocystine dimethyl ester, CAS 84355-09-9) requires different deprotection conditions that can be less compatible with certain nucleoside modifications [1]. The resulting AdoHcy analogs showed potent and selective antiviral activity against HSV, VV, and VSV, with several compounds (e.g., S-tubercidinyl-L-homocysteine propyl ester) demonstrating IC50 values in the low micromolar range [1].

antiviral chemistry AdoHcy analog nucleoside conjugate

Best Research and Industrial Application Scenarios for Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) (CAS 144373-70-6)


Synthesis of Disulfide Bond Mimics for Redox-Stable Peptide Therapeutics

This compound provides the protected homocystine building block essential for constructing six-atom thioether-bridged diaminodiacids used in solid-phase peptide synthesis of disulfide bond mimics. As demonstrated by Chen et al. (2020), the homocystine-derived scaffold yields tachyplesin analogs with retained antimicrobial activity and increased stability under reducing conditions, a property not achievable with cystine-based (four-atom) disulfide mimetics [1]. Researchers designing oxidized-stable therapeutic peptides should select this compound over cystine dimethyl ester derivatives to access the critical six-atom bridge architecture.

Pharmaceutical Intermediate for Vasopeptidase Inhibitor Manufacturing (Omapatrilat-Type Compounds)

The compound is explicitly claimed as a key intermediate in the improved industrial synthesis of omapatrilat (BMS-186716), a dual ACE/NEP inhibitor. The patented process (US 6,162,913) uses N-Boc-L-homocystine dimethyl ester to reduce the number of protecting group manipulation steps compared to traditional monomeric cysteine routes [2][3]. Process chemistry groups scaling up thiazepine-based APIs should prioritize this compound over alternative N-protected homocysteine derivatives for streamlined manufacturing workflows.

Antiviral Drug Discovery via S-Adenosyl-L-Homocysteine Analog Synthesis

Boc-protected L-homocystine dimethyl ester is a validated precursor for assembling S-adenosyl-L-homocysteine (AdoHcy) analogs with antiviral activity against HSV, VV, and VSV. The Boc/ester protection strategy is specifically compatible with nucleoside conjugation chemistry, as the acid-labile Boc groups can be removed without compromising the acid-sensitive glycosidic bonds present in nucleoside moieties [4]. Medicinal chemists synthesizing methyltransferase-targeting antivirals should use this Boc-protected form rather than TFA-protected analogs to maximize nucleoside integrity during deprotection.

Polypeptide-Based Biomaterial Hydrogels Requiring Superior Mechanical Strength

For the development of covalently crosslinked copolypeptide hydrogels, the homocystine scaffold (liberated from this compound after deprotection) produces significantly stronger hydrogel networks compared to cystine-based crosslinkers at equivalent crosslinker density [5]. Biomaterials researchers engineering polypeptide hydrogels for tissue engineering or drug delivery should select homocystine-derived crosslinkers over cystine-derived alternatives when mechanical robustness is a critical performance parameter.

Quote Request

Request a Quote for Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.